2-Amino-4-isopropylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-Amino-4-isopropylphenol involves various chemical strategies, including multicomponent reactions and asymmetric synthesis techniques. For example, the asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor showcases a method that could be applicable to the synthesis of 2-Amino-4-isopropylphenol derivatives (Park et al., 2013). Additionally, the synthesis of 4H-pyran molecules through a one-pot three-component reaction highlights a versatile approach that may be relevant for synthesizing phenolic compounds with specific substituents (Kumar et al., 2021).
Molecular Structure Analysis
The molecular structure and electronic properties of compounds analogous to 2-Amino-4-isopropylphenol have been analyzed using techniques like FT-IR, NMR, and X-ray crystallography. Studies such as the molecular structure, first-order hyperpolarizability, and HOMO-LUMO analysis of certain compounds provide detailed insights into their geometric parameters, electronic distribution, and stability, which are essential for understanding the behavior of 2-Amino-4-isopropylphenol (Raju et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds related to 2-Amino-4-isopropylphenol, such as their ability to undergo various chemical reactions, have been documented. For instance, the synthesis and pharmacokinetics of structural isomers of β2 agonists reveal the importance of specific functional groups in determining the compounds' reactivity and biological activity (Glushkova et al., 2020).
Scientific Research Applications
Environmental Applications
- Pollutant Removal : A study demonstrated the potential of modified graphene oxide, which can be related to the structural analogues of 2-Amino-4-isopropylphenol, for the removal of dyes and heavy metals like copper from water. This highlights its potential in environmental remediation efforts (Chen et al., 2016).
Catalysis and Synthesis
- Polymer Synthesis : In the field of polymer chemistry, aromatic amine ligands (related to 2-Amino-4-isopropylphenol) combined with copper(I) chloride have been used as highly efficient catalyst systems for synthesizing poly(2,6-dimethyl-1,4-phenylene ether), a significant advancement in polymer technology (Kim et al., 2018).
Chemical Reactions and Pathways
Oxidation Studies : A study on 4-Isopropylphenol, a compound structurally similar to 2-Amino-4-isopropylphenol, revealed insights into the oxidation processes of organic compounds in aqueous solutions. This could provide valuable information for understanding chemical reaction pathways involving related compounds (Zenkevich & Pushkareva, 2018).
Hydrogen Bonding Research : Research on 2-Isopropylphenol, closely related to 2-Amino-4-isopropylphenol, in various solvents using NMR spectroscopy provided valuable insights into hydrogen bonding associations, crucial for understanding molecular interactions in different environments (Luo et al., 2001).
Antimalarial Agent Synthesis : The synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, structurally related to 2-Amino-4-isopropylphenol, as a potential antimalarial agent, highlights its relevance in medicinal chemistry research (Warner et al., 1977).
Water Treatment and Analysis
Herbicide Decomposition : A study on the decomposition of 4-isopropylphenol in water underlines its relevance in understanding the breakdown and treatment of pollutants in environmental systems (Chiha et al., 2010).
Zeolite Catalysis : Research on the zeolite-catalyzed alkylation of phenol with propylene to produce 2-isopropylphenol indicates the compound's significance in the field of catalysis and chemical synthesis (Xu et al., 2013).
Supercritical Water Decomposition : The study of 2-isopropylphenol decomposition in supercritical water without a catalyst opens avenues for research in non-catalytic chemical processes and environmental remediation (Sato et al., 2004).
Microbial Degradation : Investigation into the microbial degradation of 2-isopropylphenol by Pseudomonas sp. highlights its role in bioremediation and microbial metabolism studies (Reichlin & Kohler, 1994).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXULIANDWRYTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349803 | |
Record name | 2-Amino-4-isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-isopropylphenol | |
CAS RN |
3280-68-0 | |
Record name | 2-Amino-4-isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-ISOPROPYLPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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